molecular formula C27H26N4O2S B15352041 N-Methyl-2-({3-[(E)-2-(2-pyridinyl)vinyl]-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-6-yl}sulfanyl)benzamide

N-Methyl-2-({3-[(E)-2-(2-pyridinyl)vinyl]-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-6-yl}sulfanyl)benzamide

Cat. No.: B15352041
M. Wt: 470.6 g/mol
InChI Key: ICISLZFPVJBDJL-UHFFFAOYSA-N
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Description

This compound, commonly referred to as Axitinib (CAS: 319460-85-0), is a small-molecule tyrosine kinase inhibitor targeting vascular endothelial growth factor receptors (VEGFR 1, 2, 3) and the BCR-ABL T315I mutation. Its structure features a benzamide core linked to an indazole moiety substituted with a pyridinyl-vinyl group and a tetrahydro-2H-pyran-2-yl protecting group. Axitinib has been clinically validated for advanced solid tumors and chronic myelogenous leukemia (CML) via inhibition of angiogenesis and kinase activity .

Properties

Molecular Formula

C27H26N4O2S

Molecular Weight

470.6 g/mol

IUPAC Name

N-methyl-2-[1-(oxan-2-yl)-3-(2-pyridin-2-ylethenyl)indazol-6-yl]sulfanylbenzamide

InChI

InChI=1S/C27H26N4O2S/c1-28-27(32)22-9-2-3-10-25(22)34-20-13-14-21-23(15-12-19-8-4-6-16-29-19)30-31(24(21)18-20)26-11-5-7-17-33-26/h2-4,6,8-10,12-16,18,26H,5,7,11,17H2,1H3,(H,28,32)

InChI Key

ICISLZFPVJBDJL-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=CC=CC=C1SC2=CC3=C(C=C2)C(=NN3C4CCCCO4)C=CC5=CC=CC=N5

Origin of Product

United States

Comparison with Similar Compounds

Structural and Computational Similarity Analysis

Computational methods such as Tanimoto and Dice indices are widely used to quantify molecular similarity. These metrics compare bit vectors derived from molecular fingerprints (e.g., MACCS or Morgan fingerprints). Axitinib’s structural analogs are identified through:

  • Molecular fingerprint analysis (e.g., ligQ tool), which prioritizes compounds sharing >50% similarity in substructures or physicochemical properties .
  • Pharmacophore modeling , focusing on key features like the indazole core, pyridinyl-vinyl group, and sulfanyl-benzamide linkage .
Table 1: Structural and Functional Comparison of Axitinib with Selected Analogs
Compound Name Key Structural Features Biological Target Similarity Metric (Method) Clinical/Therapeutic Application Source
Axitinib Indazole, pyridinyl-vinyl, benzamide VEGFR 1/2/3, BCR-ABL T315I Reference compound Advanced cancers, CML
Crizotinib Pyridine, dichloro-fluorophenyl, piperidinyl MET, ALK Shared kinase targeting NSCLC, ROS1-driven cancers
ZINC00027361 Benzothiazole, sulfonamide GSK3 >50% similarity (ligQ fingerprint) Preclinical kinase inhibition
N-(3-Benzo[d]thiazole-2-yl)benzenesulfonamide (10a) Benzothiazole, sulfonamide, pyridone Antiviral targets Functional group overlap Antiviral research

Bioactivity Profile Correlation

Bioactivity clustering reveals that structurally similar compounds often share overlapping modes of action. For example:

  • Axitinib and Crizotinib both target tyrosine kinases but differ in specificity (VEGFR vs. MET/ALK) .
  • Compounds with benzothiazole-sulfonamide motifs (e.g., 10a) exhibit antiviral activity, diverging from Axitinib’s oncological focus .
  • Hierarchical clustering of bioactivity data (e.g., NCI-60 and PubChem datasets) links Axitinib to angiogenesis inhibitors like Sorafenib, despite distinct scaffolds .

Clinical and Mechanistic Differentiation

  • Axitinib vs. Crizotinib : While both are kinase inhibitors, Axitinib’s benzamide-indazole scaffold optimizes VEGFR binding, whereas Crizotinib’s dichloro-fluorophenyl group enhances MET/ALK inhibition .
  • Axitinib vs. Benzenesulfonamide derivatives : The latter lack the pyridinyl-vinyl group critical for Axitinib’s kinase selectivity, instead leveraging sulfonamide groups for antiviral activity .
  • Axitinib vs. Ponatinib : Both target BCR-ABL T315I, but Ponatinib’s trifluoromethyl-phenyl group confers broader kinase inhibition, increasing toxicity risks compared to Axitinib’s focused profile .

Q & A

Q. What is the standard synthetic route for preparing N-Methyl-2-({3-[(E)-2-(2-pyridinyl)vinyl]-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-6-yl}sulfanyl)benzamide?

The synthesis typically involves multi-step procedures, including:

  • Step 1 : Formation of the indazole core with a tetrahydro-2H-pyran protecting group.
  • Step 2 : Introduction of the (E)-2-(2-pyridinyl)vinyl moiety via a Heck coupling or similar cross-coupling reaction.
  • Step 3 : Sulfur-based linkage (sulfanyl group) between the indazole and benzamide segments under controlled oxidative or nucleophilic conditions.
  • Step 4 : Crystallization to isolate the desired polymorphic form (e.g., Form-XLI) using solvents like ethanol or acetonitrile .

Q. What is the primary biological target of this compound, and how is its inhibitory activity validated?

The compound (Axitinib) is a selective tyrosine kinase inhibitor targeting vascular endothelial growth factor receptors (VEGFR-1, -2, -3). Validation involves:

  • In vitro assays : Competitive binding studies using recombinant VEGFR kinases and ATP-analog probes.
  • Cellular assays : Inhibition of VEGF-induced endothelial cell proliferation (IC₅₀ values typically < 1 nM).
  • In vivo models : Tumor xenograft studies demonstrating reduced angiogenesis and tumor growth .

Advanced Research Questions

Q. How should researchers design experiments to evaluate synergistic effects of this compound in combination therapies?

A phase 1b clinical trial template (NCT01999972) provides a methodological framework:

  • Dose escalation : Start with sub-therapeutic doses of Axitinib and a secondary agent (e.g., Crizotinib, a MET inhibitor) to assess safety.
  • Pharmacodynamic endpoints : Monitor dual inhibition of VEGFR and MET signaling via phospho-protein assays (e.g., Western blotting for p-VEGFR2/p-MET).
  • Resistance mitigation : Evaluate tumor hypoxia markers (e.g., HIF-1α) to address compensatory pathways .

Q. What analytical techniques are critical for characterizing polymorphic forms of this compound?

  • X-ray powder diffraction (XRPD) : Identifies distinct crystalline forms (e.g., Form-XLI vs. amorphous) by comparing diffraction patterns .
  • Differential scanning calorimetry (DSC) : Detects thermal events (melting points, glass transitions) to assess purity and stability.
  • Dynamic vapor sorption (DVS) : Evaluates hygroscopicity, which impacts formulation stability .

Q. How can researchers resolve discrepancies in structure-activity relationship (SAR) data for analogs of this compound?

  • Functional group mapping : Compare inhibitory activity of analogs with substitutions at the sulfanyl linker or pyridinylvinyl group (e.g., replacing sulfur with oxygen reduces VEGFR affinity).
  • Molecular docking : Use computational models to predict binding interactions with VEGFR’s ATP-binding pocket. Validate with mutagenesis studies (e.g., KDR-V848A mutation reduces inhibitor binding) .

Q. What strategies optimize solubility and bioavailability for in vivo studies?

  • Co-solvent systems : Use DMSO:water mixtures for in vitro assays, but switch to PEG-based formulations for oral administration in animal models.
  • Prodrug approaches : Introduce hydrolyzable groups (e.g., ester linkages) at the benzamide moiety to enhance intestinal absorption .

Data Contradiction Analysis

Q. How to address conflicting reports on synthetic yields for intermediates in the compound’s preparation?

  • Reaction condition optimization : For example, replacing THF with DMF in the coupling step improves yields from 60% to >85% due to better solubility of the indazole intermediate.
  • Catalyst screening : Palladium-based catalysts (e.g., Pd(OAc)₂/XPhos) outperform traditional ligands in minimizing byproducts during cross-coupling reactions .

Q. What experimental controls are essential when studying off-target effects in kinase inhibition assays?

  • Broad-spectrum kinase panels : Use platforms like KinomeScan to profile selectivity across 400+ kinases.
  • Negative controls : Include inactive enantiomers or structurally related non-inhibitors (e.g., N-methylated analogs) to distinguish target-specific effects .

Methodological Best Practices

Q. How to validate compound stability under physiological conditions?

  • Simulated gastric fluid (SGF) assays : Incubate the compound in pH 1.2 buffer at 37°C for 2 hours, followed by HPLC analysis to quantify degradation products.
  • Plasma stability tests : Monitor parent compound levels in human plasma over 24 hours using LC-MS/MS .

Q. What statistical approaches are recommended for dose-response studies in preclinical models?

  • Four-parameter logistic (4PL) regression : Fits IC₅₀/EC₅₀ curves for potency comparisons.
  • Hierarchical Bayesian modeling : Accounts for inter-animal variability in tumor growth inhibition studies .

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